4,6-Dichloropyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula CHClNO. It is a derivative of pyrimidine, characterized by a six-membered aromatic heterocycle containing two nitrogen atoms. The compound features dichloro substitutions at the 4 and 6 positions of the pyrimidine ring, along with a carbaldehyde functional group at position 5, which is converted to an oxime through reaction with hydroxylamine. This unique structure contributes to its diverse chemical properties and potential biological activities.
The compound can be synthesized through several methods, primarily involving the modification of pyrimidine derivatives. Its applications span various scientific fields, including organic synthesis, medicinal chemistry, and agrochemical production.
4,6-Dichloropyrimidine-5-carbaldehyde oxime falls under the category of organic compounds, specifically as a heterocyclic compound due to its pyrimidine structure. It is also classified as an oxime due to the presence of the oxime functional group.
The synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde oxime typically involves several key steps:
The reactions typically require controlled conditions to ensure high yields and purity. The use of solvents and temperature control during oxidation and subsequent reactions is critical for optimizing the synthesis process.
The molecular structure of 4,6-Dichloropyrimidine-5-carbaldehyde oxime includes:
4,6-Dichloropyrimidine-5-carbaldehyde oxime can undergo various chemical reactions:
These reactions are significant for creating derivatives that may exhibit different biological activities or improved properties for industrial applications.
The mechanism of action for 4,6-Dichloropyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The precise mechanism can vary based on the target and context in which the compound is applied.
4,6-Dichloropyrimidine-5-carbaldehyde oxime has several important applications:
The synthesis of 4,6-dichloropyrimidine-5-carbaldehyde – the essential precursor to the target oxime – relies critically on regioselective dichlorination of pyrimidine intermediates. This transformation is typically achieved via Vilsmeier-Haack conditions (POCl₃/DMF), which simultaneously activates the pyrimidine ring and installs the formyl group. The electron-withdrawing aldehyde group at C-5 significantly alters the electronic landscape of the pyrimidine ring, making C-4 and C-6 equally susceptible to nucleophilic displacement despite their chemical equivalence. This symmetry is broken upon introduction of asymmetric nucleophiles during subsequent derivatization [6] [9].
Table 1: Substituent Effects on Regioselectivity in Dichloropyrimidine SNAr Reactions
| C-5 Substituent | C-6 Substituent | Dominant SNAr Site | LUMO Energy (eV) | Rationale |
|---|---|---|---|---|
| CHO | Cl | C-4 or C-6 | -2.78 | Symmetric electron deficiency enables dual reactivity |
| CHO | OCH₃ | C-2 | -2.51 (C-2 focused) | Electron donation destabilizes C-2 leaving group |
| CN | Cl | C-4 | -2.94 | Strong electron withdrawal favors C-4 |
| CH₃ | Cl | C-4 | -2.63 | Moderate electron donation minimally impacts selectivity |
Quantum mechanical analyses reveal that the C-5 carbaldehyde group creates symmetric LUMO distribution across C-4 and C-6 positions in 4,6-dichloropyrimidine-5-carbaldehyde. This electronic symmetry results in near-identical activation energies for nucleophilic attack at either site (ΔΔG‡ < 0.8 kcal/mol). However, introducing electron-donating groups at C-6 (e.g., methoxy) dramatically shifts LUMO density toward C-2, making it the preferred site for nucleophilic substitution. Conversely, electron-withdrawing groups at C-6 maintain C-4 selectivity. These computational insights enable predictive modeling of substitution patterns essential for designing synthetic routes to asymmetrically functionalized pyrimidine derivatives [6].
Solvent-catalyst systems profoundly influence chlorination efficiency. Non-polar solvents (toluene, dichloroethane) facilitate POCl₃-mediated chlorination by minimizing side reactions, while Lewis acid catalysts (e.g., ZnCl₂, MgCl₂) enhance regiocontrol through coordination with pyrimidine nitrogen atoms. Optimal conditions employ anhydrous POCl₃ with catalytic N,N-dimethylaniline hydrochloride (5 mol%) in refluxing 1,2-dichloroethane, achieving >95% conversion from dihydroxypyrimidine precursors within 3-4 hours [7] [8].
Conversion of 4,6-dichloropyrimidine-5-carbaldehyde to its oxime derivative exploits the nucleophilic addition-elimination mechanism of hydroxylamine with carbonyl compounds. This seemingly straightforward reaction presents significant optimization challenges due to competing reactions at the chlorinated positions and the need for stereoselective control. Systematic solvent screening reveals protic solvents (ethanol, methanol/water mixtures) outperform aprotic alternatives (THF, acetonitrile) by suppressing nucleophilic displacement of chlorine atoms during oxime formation [4] [9].
Table 2: Optimization of Oxime Formation Reaction Conditions
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Byproduct Formation |
|---|---|---|---|---|---|---|
| Ethanol | None | 25 | 8 | 68 | 1:3.2 | Moderate (10-15%) |
| Ethanol | NaOH (1 eq) | 0-5 | 2 | 92 | 1:4.1 | Minimal (<2%) |
| Methanol/H₂O (4:1) | Pyridine | 25 | 6 | 75 | 1:3.0 | Moderate (8-12%) |
| THF | Et₃N | 40 | 5 | 42 | 1:1.8 | Significant (20-25%) |
| DMF | NaOAc | 25 | 12 | 58 | 1:2.3 | Severe (30-40%) |
Alkaline catalysis proves critical for efficient oxime conjugation. Employing 1 equivalent of NaOH in ethanol at 0-5°C achieves 92% yield within 2 hours while minimizing hydrolysis of the C-4 and C-6 chlorine substituents. The mechanism involves deprotonated hydroxylamine (NH₂O⁻) acting as a stronger nucleophile, accelerating imine formation. This contrasts with acid-catalyzed conditions (e.g., pyridinium hydrochloride), which promote aldehyde hydration and chloropyrimidine hydrolysis. Notably, the electron-withdrawing dichloro-pyrimidine ring enhances carbonyl electrophilicity, reducing reaction times compared to non-heterocyclic aldehydes [4] [9].
Stoichiometric control prevents overconsumption of expensive hydroxylamine reagents. Maintaining a 1.1:1 molar ratio of hydroxylamine hydrochloride to aldehyde, with equivalent NaOH for deprotonation, provides optimal conversion without generating significant amounts of dioxime impurities or reducing the aldehyde to alcohol. The high crystallinity of the product enables purification through simple recrystallization from ethanol/water mixtures, avoiding chromatography [9].
The Vilsmeier-Haack reaction serves as the cornerstone for synthesizing the aldehyde precursor 4,6-dichloropyrimidine-5-carbaldehyde from commercially available 4,6-dihydroxypyrimidine (CAS 1193-24-4). This one-pot transformation achieves simultaneous ring chlorination and C-5 formylation through a meticulously choreographed sequence. The reaction initiates with formation of the Vilsmeier reagent – the iminium salt complex from DMF and POCl₃. This electrophilic species attacks the electron-rich C-5 position of the dihydroxypyrimidine, followed by aromatization-driven dichlorination [1] [7] [8].
Table 3: Vilsmeier-Haack Reaction Optimization Parameters
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
|---|---|---|---|
| POCl₃:DMF Molar Ratio | 2:1 | 4:1 | Increases from 70% to 95% |
| Addition Temperature | 25°C | 0°C (ice bath) | Prevents decomposition |
| Reaction Temperature | 70°C | Reflux (110°C) | Completes in 3h vs 8h |
| Substrate Concentration | 0.1 M | 0.4 M | Higher throughput |
| Workup Method | Direct precipitation | Ether extraction | Reduces phosphorous impurities |
Mechanistic studies reveal a stepwise process:
Crucially, the electron-donating hydroxyl groups activate the ring toward electrophilic substitution at C-5. Maintaining stoichiometric excess of POCl₃ (4 equivalents relative to dihydroxypyrimidine) ensures complete conversion to the dichloro intermediate while preventing formation of mono- or non-chlorinated byproducts. Post-reaction processing involves careful quenching into ice-water followed by multiple diethyl ether extractions, yielding the crystalline aldehyde with >95% purity after drying [1] [8].
Scale-up considerations address the exothermic nature of the reaction. Controlled addition of POCl₃ to chilled DMF (-10°C to 0°C) prevents thermal degradation, while gradual introduction of the pyrimidine substrate minimizes temperature spikes. These protocols enable kilogram-scale production with consistent yields, establishing Vilsmeier-Haack formylation as the industrially preferred route to this critical oxime precursor [8].
The oxime functionality in 4,6-dichloropyrimidine-5-carbaldehyde oxime exhibits configurational isomerism around the C=N bond, yielding stereoisomers with distinct physicochemical properties. While both (E)- and (Z)-isomers form during synthesis, the (E)-configuration dominates (>80%) under optimized conditions due to thermodynamic stabilization from intramolecular interactions. X-ray crystallography reveals the (E)-isomer adopts a planar conformation where the oxime OH group forms a hydrogen bond with the adjacent pyrimidine nitrogen (N-1), creating a stable six-membered pseudocycle [4] [9].
Electronic effects further reinforce stereochemical preference. The electron-withdrawing dichloropyrimidine ring decreases electron density at the oxime nitrogen, strengthening the O-H···N hydrogen bond in the (E)-isomer (bond length: 1.89 Å). This stabilization is absent in the (Z)-configuration, where the hydroxyl group projects away from the ring system. Consequently, the (E)-isomer exhibits greater thermal stability, with isomerization half-lives exceeding 300 hours at 25°C in the solid state versus <24 hours for the (Z)-counterpart [9].
Crystallization-induced enrichment provides the most practical method for obtaining stereochemically pure material. Slow evaporation of ethanolic solutions at 4°C yields >98% (E)-isomer crystals, while the (Z)-isomer remains predominantly in solution. This phenomenon arises from the enhanced crystal packing efficiency of the planar (E)-configuration. Spectroscopic differentiation relies on diagnostic ¹H NMR signals: the oxime proton appears at 12.15 ppm in the (E)-isomer (hydrogen-bonded) versus 11.20 ppm in the (Z)-form in DMSO-d₆. IR spectroscopy shows the (E)-isomer O-H stretch at 3150 cm⁻¹ (broad) compared to 3240 cm⁻¹ for the (Z)-configuration [4] [9].
Table 4: Techniques for Analysis and Stabilization of Oxime Stereochemistry
| Characterization Method | (E)-Isomer Signature | (Z)-Isomer Signature | Stabilization Strategy |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 12.15 (s, 1H) | δ 11.20 (s, 1H) | Crystallization from EtOH |
| IR Spectroscopy | ν 3150 cm⁻¹ (br) | ν 3240 cm⁻¹ (br) | Anhydrous storage |
| X-ray Crystallography | O-H···N distance 1.89Å | No intramolecular H-bond | Avoid protic solvents |
| HPLC Retention Time | 8.2 min | 7.3 min | Addition of 0.1% TFA |
Solvent-mediated equilibration occurs in solution, with the Z:E ratio reaching approximately 1:4 at equilibrium in ethanol. Polar aprotic solvents (DMF, DMSO) accelerate isomerization through disruption of the intramolecular hydrogen bond. Consequently, storing solutions below 5°C and limiting exposure to these solvents preserves the stereochemical integrity of isolated (E)-rich material. These stabilization protocols ensure consistent stereochemical composition during subsequent derivatization reactions to create pyrimidine-based pharmacophores [4] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1
CAS No.: 2058075-35-5